4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the fluorobenzoyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The azetidine moiety and the fluorobenzoyl group contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one: Known for its antimicrobial properties.
4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide:
Uniqueness
4-{[1-(3-Fluorobenzoyl)azetidin-3-yl]oxy}pyridine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H13FN2O2 |
---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
(3-fluorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C15H13FN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2 |
InChI Key |
UOXJITIXNARUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)OC3=CC=NC=C3 |
Origin of Product |
United States |
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